An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)
An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(Diethylamino)ethyl methacrylate (B99206) (DEAEMA), a functional monomer of significant interest in the fields of polymer chemistry and drug delivery. This document details the physicochemical properties, synthesis, reactivity, and spectral analysis of DEAEMA. Furthermore, it delves into the applications of DEAEMA-based polymers in drug and gene delivery, with a focus on their pH-responsive behavior and the mechanism of endosomal escape. Detailed experimental protocols for the synthesis and characterization of DEAEMA and its polymers, as well as for evaluating their biocompatibility, are provided to facilitate practical application in a research and development setting.
Introduction
2-(Diethylamino)ethyl methacrylate (DEAEMA) is a tertiary amine-containing methacrylate monomer that has garnered substantial attention for its utility in the synthesis of "smart" or stimuli-responsive polymers. The presence of the diethylamino group imparts a pH-sensitive character to these polymers, allowing for significant changes in their physical and chemical properties in response to variations in environmental pH. This unique characteristic has made DEAEMA-based polymers, particularly poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), highly valuable for a range of biomedical applications, including controlled drug release, gene delivery, and as biocidal agents.[1] This guide aims to provide a detailed technical resource on the core chemical properties and applications of DEAEMA for professionals in research and drug development.
Physicochemical Properties of DEAEMA
The fundamental physical and chemical properties of 2-(Diethylamino)ethyl methacrylate are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 2-(Diethylamino)ethyl Methacrylate
| Property | Value | Reference(s) |
| Chemical Name | 2-(Diethylamino)ethyl 2-methylprop-2-enoate | |
| Synonyms | DEAEMA, Diethylaminoethyl methacrylate | |
| CAS Number | 105-16-8 | [2][3] |
| Molecular Formula | C10H19NO2 | [4][2] |
| Molecular Weight | 185.26 g/mol | [2][5] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Acrid | |
| Density | 0.922 g/mL at 25 °C | [2][6] |
| Boiling Point | 80 °C at 10 mmHg | [2][6] |
| Freezing Point | -65.5 °C | [5] |
| Refractive Index (n20/D) | 1.444 | [2][6] |
| Flash Point | 90 °C (194 °F) | [7] |
| Vapor Pressure | 0.11 mmHg at 25 °C (estimated) | [5] |
| Solubility in Water | 21,900 mg/L at 25 °C (estimated) | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.95 (estimated) | [5] |
| pKa (monomer) | ~8.9 | [2] |
| pKa (homopolymer) | ~7.0-7.5 | [1][2] |
Synthesis and Reactivity
Synthesis of 2-(Diethylamino)ethyl Methacrylate
DEAEMA is commonly synthesized via the transesterification of an alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(diethylamino)ethanol (B1670525) in the presence of a catalyst and a polymerization inhibitor.[8][9] Another route involves the direct esterification of methacrylic acid with 2-(diethylamino)ethanol.[4]
Reactivity and Polymerization
The reactivity of DEAEMA is dominated by the polymerizable methacrylate group and the pH-sensitive tertiary amine.
-
Polymerization : DEAEMA readily undergoes free-radical polymerization and can be copolymerized with a variety of other monomers.[4] For researchers requiring precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed.[10][11]
-
Hydrolysis : The ester linkage in DEAEMA is susceptible to hydrolysis, particularly at pH values above 6.0. This reaction yields methacrylic acid and 2-(diethylamino)ethanol. The rate of hydrolysis is dependent on both pH and temperature.[12]
-
pH-Responsiveness : The tertiary amine group of DEAEMA has a pKa of approximately 8.9 for the monomer and around 7.0-7.5 for the homopolymer.[1][2] At pH values below its pKa, the amine group is protonated, rendering the polymer cationic and water-soluble. Conversely, at pH values above the pKa, the amine is deprotonated, and the polymer becomes hydrophobic and less soluble in water.[1] This reversible transition is the basis for many of its "smart" applications.
Spectral Data
Spectroscopic techniques are essential for the identification and characterization of DEAEMA and its polymers.
Table 2: Spectral Data for 2-(Diethylamino)ethyl Methacrylate
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 6.10 (s, 1H, C=CH₂ cis), 5.55 (s, 1H, C=CH₂ trans), 4.22 (t, 2H, -OCH₂-), 2.77 (t, 2H, -CH₂N-), 2.60 (q, 4H, -N(CH₂CH₃)₂), 1.94 (s, 3H, -C(CH₃)=), 1.05 (t, 6H, -N(CH₂CH₃)₂) | [6][13] |
| FT-IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1715 (C=O ester stretch), ~1638 (C=C stretch), ~1160 (C-O stretch) | [13][14] |
Applications in Drug Development
The unique pH-responsive and cationic nature of DEAEMA-based polymers makes them highly suitable for various applications in drug and gene delivery.
pH-Responsive Drug Delivery
PDEAEMA can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core.[1] The pH-sensitivity of the polymer allows for triggered drug release in the acidic microenvironments often found in tumors or within the endosomes of cells.[1]
Gene Delivery
The cationic nature of PDEAEMA at physiological pH enables it to form complexes, known as polyplexes, with negatively charged genetic material such as plasmid DNA and siRNA.[1] These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells.
Endosomal Escape and the Proton Sponge Effect
A critical step in the successful intracellular delivery of therapeutic cargo is its escape from the endosome to avoid degradation in the lysosome. Cationic polymers like PDEAEMA are believed to facilitate this escape via the "proton sponge effect".[2] As the endosome matures, its internal pH drops. The tertiary amine groups on the PDEAEMA backbone become protonated, leading to an influx of protons and chloride ions into the endosome to maintain charge neutrality. This influx of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the therapeutic cargo into the cytoplasm.
Below is a Graphviz diagram illustrating the proposed mechanism of endosomal escape mediated by a DEAEMA-based nanoparticle.
Caption: Mechanism of endosomal escape via the proton sponge effect.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of DEAEMA and its polymers.
Synthesis of 2-(Diethylamino)ethyl Methacrylate via Transesterification
This protocol describes the synthesis of DEAEMA from methyl methacrylate (MMA) and 2-(diethylamino)ethanol.
Materials:
-
Methyl methacrylate (MMA)
-
2-(Diethylamino)ethanol
-
Dibutyltin (B87310) oxide (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add 2-(diethylamino)ethanol, a molar excess of methyl methacrylate (e.g., 3-5 equivalents), and a small amount of hydroquinone.
-
Heat the mixture to reflux and distill off the methanol (B129727)/methyl methacrylate azeotrope to remove any water present.
-
Cool the reaction mixture slightly and add the dibutyltin oxide catalyst (e.g., 0.2-1 mol% relative to 2-(diethylamino)ethanol).[9]
-
Resume heating to reflux and continuously remove the methanol/methyl methacrylate azeotrope as it forms. Monitor the progress of the reaction by observing the volume of methanol collected or by techniques such as GC or TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture.
-
Purify the crude product by vacuum distillation to remove unreacted starting materials and the catalyst, yielding pure 2-(diethylamino)ethyl methacrylate.[2]
Synthesis of Poly(2-(diethylamino)ethyl methacrylate) by ATRP
This protocol outlines a typical Atom Transfer Radical Polymerization (ATRP) of DEAEMA.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anhydrous solvent (e.g., anisole (B1667542) or a mixture of water and isopropanol)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and nitrogen three times.
-
In a separate flask, dissolve DEAEMA, EBiB, and PMDETA in the anhydrous solvent.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes in an ice bath.
-
Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-90 °C) and stir.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold n-hexane.
-
Isolate the purified polymer by filtration or decantation and dry under vacuum.
Characterization of DEAEMA and PDEAEMA
Sample Preparation:
-
Monomer: Dissolve a small amount of DEAEMA in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Polymer: Dissolve the purified PDEAEMA in CDCl₃ or, if studying its pH-responsiveness, in deuterium (B1214612) oxide (D₂O) with pH adjustment.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 or 500 MHz).
-
Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a pulse angle of 30-90 degrees.
Data Analysis:
-
Integrate the peaks corresponding to the different protons in the molecule. For the monomer, the characteristic vinyl protons will be present around 5.5-6.1 ppm, which will disappear upon polymerization. For the polymer, the broad backbone and side-chain signals will be observed.
Sample Preparation:
-
Monomer (liquid): Place a small drop of the liquid DEAEMA directly onto the ATR crystal.
-
Polymer (solid): Place a small amount of the solid PDEAEMA powder onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic peaks. For DEAEMA polymerization, the disappearance or significant reduction of the C=C stretching vibration at approximately 1638 cm⁻¹ is a key indicator of successful polymerization.[15]
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of PDEAEMA.
Materials:
-
PDEAEMA solution (e.g., 1 mg/mL in deionized water)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the PDEAEMA solution in a beaker with a magnetic stir bar.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of the standardized HCl solution.
-
Begin titrating the solution by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
Biocompatibility Assessment
This protocol provides a general method for assessing the in vitro cytotoxicity of DEAEMA-based nanoparticles.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DEAEMA-based nanoparticles dispersed in a suitable vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the nanoparticle dispersion in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing the nanoparticles and add fresh medium containing the MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Below is a Graphviz diagram illustrating the workflow for an MTT assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
This protocol outlines a method to assess the hemolytic potential of DEAEMA-based materials, which is particularly important for intravenous applications.
Materials:
-
Freshly collected whole blood with an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DEAEMA-based material (e.g., polymer solution or nanoparticle dispersion)
-
Deionized water (positive control for 100% hemolysis)
-
PBS (negative control for 0% hemolysis)
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Isolate red blood cells (RBCs) by centrifuging the whole blood and washing the RBC pellet several times with PBS.
-
Prepare a diluted RBC suspension (e.g., 2-5% v/v) in PBS.
-
In separate tubes, mix the RBC suspension with:
-
Different concentrations of the DEAEMA-based material.
-
Deionized water (positive control).
-
PBS (negative control).
-
-
Incubate all samples at 37 °C for a defined period (e.g., 1-4 hours) with gentle agitation.
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the hemoglobin released into the supernatant at a wavelength of 540 nm.
-
Calculate the percentage of hemolysis for each sample using the following formula:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Safety and Handling
DEAEMA is a combustible liquid and may cause skin and eye irritation.[5][16] It is also a potential skin sensitizer.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[16] Work should be conducted in a well-ventilated area or under a fume hood. DEAEMA is typically supplied with a polymerization inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.[6] It should be stored in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[3][16]
Conclusion
2-(Diethylamino)ethyl methacrylate is a versatile functional monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its inherent pH-responsiveness, coupled with the cationic nature of its polymers, provides a powerful tool for designing sophisticated drug and gene delivery systems. A thorough understanding of its chemical properties, reactivity, and biological interactions, as outlined in this guide, is crucial for harnessing its full potential in a research and drug development context. The provided experimental protocols offer a practical foundation for the synthesis, characterization, and evaluation of DEAEMA-based materials.
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- 8. CN102381996A - Preparation method of diethylaminoethyl methacrylate - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
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